(Des-Thr5)-Glucagon Trifluoroacetate
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Overview
Description
(Des-Thr5)-Glucagon Trifluoroacetate is a synthetic peptide derivative of glucagon, a hormone involved in glucose metabolism. The compound is modified by the removal of the threonine residue at position 5 and the addition of a trifluoroacetate group. This modification enhances its stability and bioavailability, making it a valuable tool in biochemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Des-Thr5)-Glucagon Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. The threonine residue at position 5 is omitted during the synthesis. After the peptide chain is assembled, it is cleaved from the resin and deprotected. The final step involves the addition of trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The use of trifluoroacetic acid in the final step is carefully controlled to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
(Des-Thr5)-Glucagon Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The peptide may be oxidized to form disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Protected amino acids and coupling reagents like HBTU or HATU in SPPS.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids.
Scientific Research Applications
(Des-Thr5)-Glucagon Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in glucose metabolism and potential therapeutic applications in diabetes.
Medicine: Explored as a potential drug candidate for metabolic disorders.
Industry: Utilized in the development of peptide-based pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of (Des-Thr5)-Glucagon Trifluoroacetate involves its interaction with glucagon receptors on target cells. By binding to these receptors, the compound activates signaling pathways that regulate glucose metabolism. The removal of the threonine residue and the addition of the trifluoroacetate group enhance its stability and receptor affinity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Glucagon: The natural hormone involved in glucose metabolism.
Des-His1-Glucagon: A modified form of glucagon with the histidine residue at position 1 removed.
Glucagon-Like Peptide-1 (GLP-1): A related peptide with similar metabolic effects.
Uniqueness
(Des-Thr5)-Glucagon Trifluoroacetate is unique due to its enhanced stability and bioavailability compared to natural glucagon. The trifluoroacetate modification provides additional benefits in terms of receptor affinity and potency, making it a valuable tool for research and potential therapeutic applications.
Properties
IUPAC Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C149H218N42O47S.C2HF3O2/c1-71(2)51-95(130(220)173-94(46-50-239-10)129(219)181-102(59-113(155)203)140(230)191-120(76(9)197)147(237)238)176-134(224)101(57-81-63-163-87-28-18-17-27-85(81)87)180-128(218)93(42-45-112(154)202)174-145(235)118(73(5)6)189-139(229)100(54-78-25-15-12-16-26-78)179-135(225)103(60-115(205)206)182-127(217)92(41-44-111(153)201)168-121(211)74(7)166-124(214)89(30-21-48-161-148(156)157)169-125(215)90(31-22-49-162-149(158)159)171-143(233)108(68-194)187-137(227)105(62-117(209)210)183-131(221)96(52-72(3)4)175-132(222)98(55-79-32-36-83(198)37-33-79)177-126(216)88(29-19-20-47-150)170-142(232)107(67-193)186-133(223)99(56-80-34-38-84(199)39-35-80)178-136(226)104(61-116(207)208)184-144(234)109(69-195)188-146(236)119(75(8)196)190-138(228)97(53-77-23-13-11-14-24-77)167-114(204)65-164-123(213)91(40-43-110(152)200)172-141(231)106(66-192)185-122(212)86(151)58-82-64-160-70-165-82;3-2(4,5)1(6)7/h11-18,23-28,32-39,63-64,70-76,86,88-109,118-120,163,192-199H,19-22,29-31,40-62,65-69,150-151H2,1-10H3,(H2,152,200)(H2,153,201)(H2,154,202)(H2,155,203)(H,160,165)(H,164,213)(H,166,214)(H,167,204)(H,168,211)(H,169,215)(H,170,232)(H,171,233)(H,172,231)(H,173,220)(H,174,235)(H,175,222)(H,176,224)(H,177,216)(H,178,226)(H,179,225)(H,180,218)(H,181,219)(H,182,217)(H,183,221)(H,184,234)(H,185,212)(H,186,223)(H,187,227)(H,188,236)(H,189,229)(H,190,228)(H,191,230)(H,205,206)(H,207,208)(H,209,210)(H,237,238)(H4,156,157,161)(H4,158,159,162);(H,6,7)/t74-,75+,76+,86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,118-,119-,120-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDFERQXROZMEK-IYXYCECMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CNC=N7)N)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C151H219F3N42O49S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3495.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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